N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
This compound is part of a class of molecules that have been the focus of extensive research due to their potential pharmacological properties. While specific studies directly on this compound are scarce, research on closely related compounds provides insight into its molecular structure, synthesis methods, and properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, starting from base compounds such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. These processes typically include steps such as alkylation, acylation, and condensation reactions to build the complex pyrimidine, pyrazole, and acetamide structures seen in these molecules (Wu et al., 2011).
Molecular Structure Analysis
Compounds with structures similar to the one often exhibit folded conformations around specific atoms (e.g., methylene C of the thioacetamide bridge), resulting in non-planar arrangements between aromatic rings and pyrimidine rings. Such configurations are stabilized by intramolecular hydrogen bonding, contributing to their distinct chemical behaviors (Subasri et al., 2016).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including interactions with enzymes and potential antiviral activities. Their reactivity can be attributed to the presence of functional groups like sulfanyl, acetamide, and the pyrimidine ring, which offer sites for nucleophilic attacks and the formation of hydrogen bonds (Mary et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are determined by the compound's molecular geometry and intermolecular forces. The folded conformation and hydrogen bonding within similar molecules influence their solid-state structure and solubility in various solvents (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the electronic structure of the compound. Quantum chemical calculations on related molecules have shown that the presence of electronegative substituents like fluorine can affect the electron density distribution across the molecule, influencing its reactivity and interactions with biological targets (Shukla & Yadava, 2020).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O3S/c1-35-19-13-11-18(12-14-19)32-26(34)25-24(20(15-29-25)17-7-3-2-4-8-17)31-27(32)36-16-23(33)30-22-10-6-5-9-21(22)28/h2-15,29H,16H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSUZMUZMSVKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide |
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